molecular formula C13H13BrO4 B6347983 (E)-3-(4-Acetoxy-3-bromo-phenyl)-acrylic acid ethyl ester, 95% CAS No. 1427690-50-3

(E)-3-(4-Acetoxy-3-bromo-phenyl)-acrylic acid ethyl ester, 95%

Cat. No. B6347983
CAS RN: 1427690-50-3
M. Wt: 313.14 g/mol
InChI Key: FRAMNNJVKQBSRQ-FNORWQNLSA-N
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Description

(E)-3-(4-Acetoxy-3-bromo-phenyl)-acrylic acid ethyl ester, 95% (hereafter referred to as E-3-4-Acetoxy-3-bromo-phenyl-acrylic acid ethyl ester) is a phenylacetoxy compound with an ethyl ester group. It is a white crystalline solid with a melting point of approximately 105°C. E-3-4-Acetoxy-3-bromo-phenyl-acrylic acid ethyl ester is a useful synthetic intermediate for the preparation of various organic compounds and pharmaceuticals. It has a wide range of applications in research and development, including the synthesis of new drugs and chemical compounds.

Scientific Research Applications

E-3-4-Acetoxy-3-bromo-phenyl-acrylic acid ethyl ester has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as a starting material for the preparation of various organic compounds, and as a precursor for the synthesis of pharmaceuticals. In addition, it has been used in the preparation of a range of heterocyclic compounds, such as quinolines and isoquinolines.

Mechanism of Action

The mechanism of action of E-3-4-Acetoxy-3-bromo-phenyl-acrylic acid ethyl ester is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form new covalent bonds. This reaction is believed to occur at the carbon-carbon double bond of the ethyl ester group. In addition, it is believed to undergo a cyclization reaction to form a cyclic product.
Biochemical and Physiological Effects
The biochemical and physiological effects of E-3-4-Acetoxy-3-bromo-phenyl-acrylic acid ethyl ester are not well understood. However, it is believed to be relatively non-toxic, with no known adverse effects in humans. In addition, it is believed to have no effect on the human immune system or on the endocrine system.

Advantages and Limitations for Lab Experiments

E-3-4-Acetoxy-3-bromo-phenyl-acrylic acid ethyl ester has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, which makes it suitable for use in a wide range of experiments. In addition, it has a relatively low melting point, which makes it easy to handle and store. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

E-3-4-Acetoxy-3-bromo-phenyl-acrylic acid ethyl ester has a wide range of potential future applications. One of the most promising areas of research is the development of new pharmaceuticals and drug delivery systems. In addition, it could be used in the synthesis of novel organic compounds, such as heterocyclic compounds and polymers. Finally, it could be used in the development of new catalysts and reagents for organic synthesis.

Synthesis Methods

E-3-4-Acetoxy-3-bromo-phenyl-acrylic acid ethyl ester can be synthesized through a variety of methods. The most common method involves the reaction of ethyl bromoacetate with phenylacetic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction yields the desired product in high yields and with a high degree of purity. In addition, this reaction can be conducted at relatively low temperatures, making it an efficient process.

properties

IUPAC Name

ethyl (E)-3-(4-acetyloxy-3-bromophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO4/c1-3-17-13(16)7-5-10-4-6-12(11(14)8-10)18-9(2)15/h4-8H,3H2,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAMNNJVKQBSRQ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-(4-acetoxy-3-bromophenyl)acrylate

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